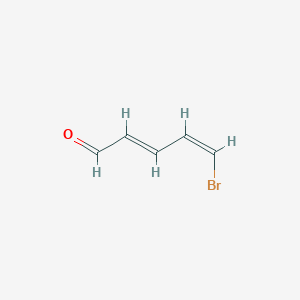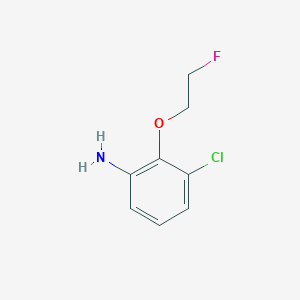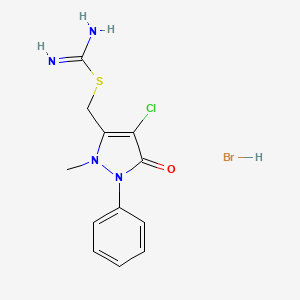
((4-Chloro-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfanyl group, and a methanimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide typically involves multiple steps. The starting materials often include 4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole and a suitable sulfanyl reagent. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide include:
- Allylamine : An organic compound with a similar sulfanyl group.
- 2-Hydroxy-2-methylpropiophenone : A compound with a similar pyrazole ring structure.
Uniqueness
What sets {[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methanimidamidehydrobromide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H14BrClN4OS |
|---|---|
Molekulargewicht |
377.69 g/mol |
IUPAC-Name |
(4-chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C12H13ClN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H |
InChI-Schlüssel |
GBSDPAULUGUUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)CSC(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


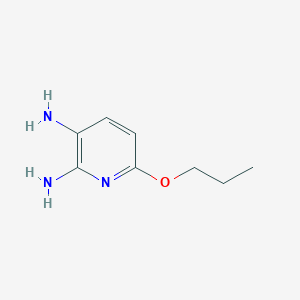

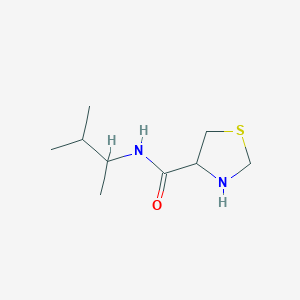
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

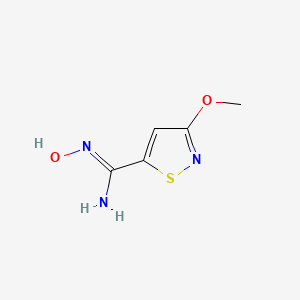
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
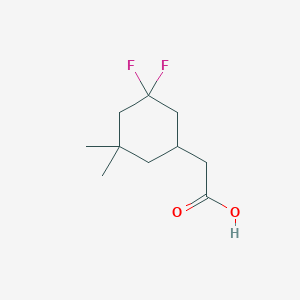
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
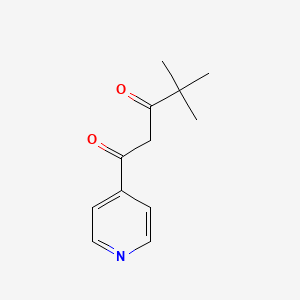
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
